molecular formula C21H18O3 B12855499 4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12855499
M. Wt: 318.4 g/mol
InChI Key: YBHLVRCKUZCVNJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family. It is characterized by the presence of a benzyloxy group, a methoxy group, and an aldehyde functional group attached to a biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde typically involves the condensation of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions with optimized conditions for higher yields and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 4-(benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: Formation of 4-(benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is not fully understood. its biological activities are likely related to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but lacks the biphenyl moiety.

    4-(Benzyloxy)-3’-hydroxy[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its benzyloxy, methoxy, and aldehyde functional groups attached to a biphenyl structure. This unique combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C21H18O3/c1-23-20-9-5-8-17(13-20)18-10-11-21(19(12-18)14-22)24-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3

InChI Key

YBHLVRCKUZCVNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O

Origin of Product

United States

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